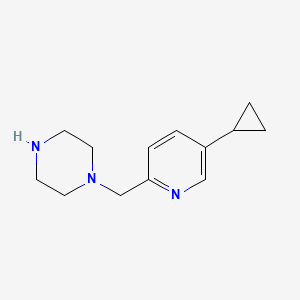![molecular formula C15H13ClO2 B596093 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone CAS No. 1352318-19-4](/img/structure/B596093.png)
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Tetra-Substituted Imidazole
Specific Scientific Field
Chemistry, specifically organic synthesis and medicinal chemistry.
Methods of Application or Experimental Procedures
The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
Results or Outcomes
The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi .
Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmacology and medicinal chemistry.
Summary of the Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of m-Aryloxy Phenols
Summary of the Application
m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Results or Outcomes
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of 1,3,5-Triarylpyrazoline Compounds
Specific Scientific Field
Chemistry, specifically organic synthesis and materials science.
Summary of the Application
1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance, can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
Methods of Application or Experimental Procedures
The synthesis of 1,3,5-triarylpyrazoline compounds involves the reaction of appropriate starting materials under specific conditions .
Results or Outcomes
The synthesized 1,3,5-triarylpyrazoline compounds exhibit excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .
Synthesis of 6H-Indolo[2,3-b]quinolines
Summary of the Application
6H-Indolo[2,3-b]quinolines are a class of compounds that have been synthesized using 4-methoxyphenyl isocyanate . These compounds are of interest due to their potential biological activities.
Methods of Application or Experimental Procedures
The synthesis of 6H-Indolo[2,3-b]quinolines involves the reaction of appropriate starting materials under specific conditions .
Results or Outcomes
The synthesized 6H-Indolo[2,3-b]quinolines can be further studied for their potential biological activities .
Use of Benzyl Esters as Protecting Groups
Specific Scientific Field
Chemistry, specifically organic synthesis.
Summary of the Application
Benzyl esters are commonly used as protecting groups in organic synthesis . They can be removed by hydrogenolysis .
Methods of Application or Experimental Procedures
The use of benzyl esters as protecting groups involves their introduction into the molecule of interest under specific conditions, followed by their removal when no longer needed .
Results or Outcomes
The use of benzyl esters as protecting groups can facilitate the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCZFMFKJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718378 |
Source


|
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone | |
CAS RN |
1352318-19-4 |
Source


|
| Record name | Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

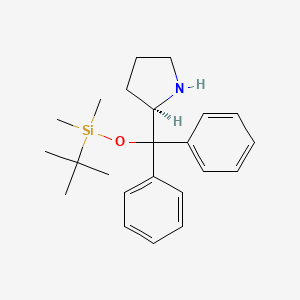
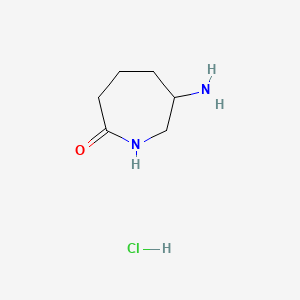
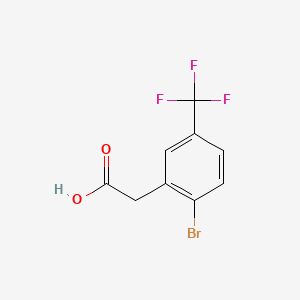
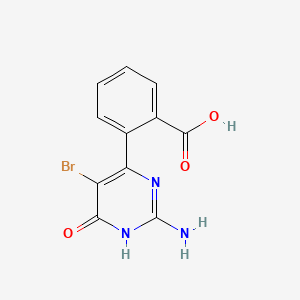
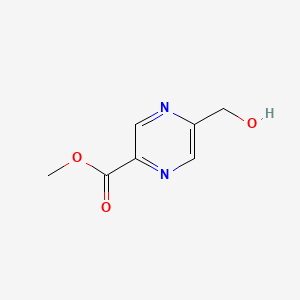
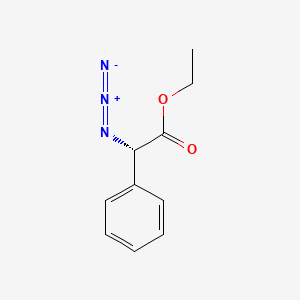
![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
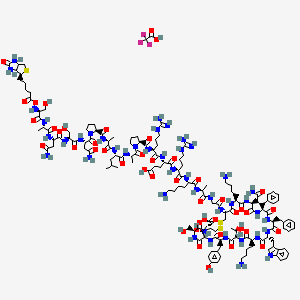
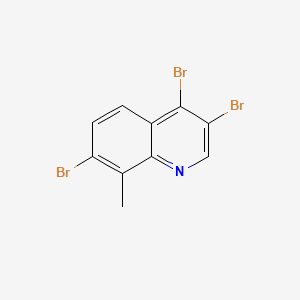
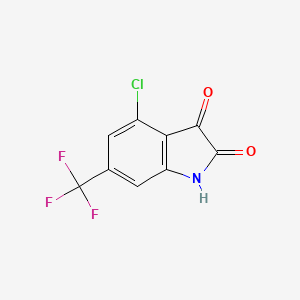
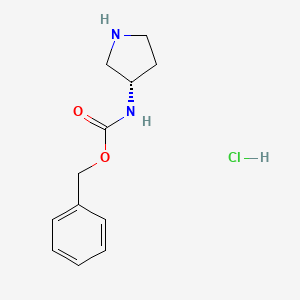
![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)
